molecular formula C14H12N2O3 B5297898 (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid

(2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid

Cat. No.: B5297898
M. Wt: 256.26 g/mol
InChI Key: RBMRUYVRTSHWEZ-SSZFMOIBSA-N
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Description

(2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its ability to form stable complexes with metal ions. These complexes can be used as probes or catalysts in biochemical assays.

Medicine

In medicinal chemistry, hydrazones are investigated for their potential as therapeutic agents. This compound, in particular, may exhibit antimicrobial or anticancer properties, although specific studies are needed to confirm these effects.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid involves its interaction with molecular targets through its hydrazone and hydroxyphenyl groups. These interactions can lead to the formation of stable complexes with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds like benzaldehyde phenylhydrazone and acetophenone phenylhydrazone share similar structural features.

    Quinazolines: These compounds also contain a hydrazone group and exhibit similar reactivity.

Uniqueness

What sets (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid apart is its combination of a hydroxyphenyl group with a hydrazone functionality

Properties

IUPAC Name

(2Z)-2-[(2-hydroxyphenyl)hydrazinylidene]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-12-9-5-4-8-11(12)15-16-13(14(18)19)10-6-2-1-3-7-10/h1-9,15,17H,(H,18,19)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMRUYVRTSHWEZ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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